molecular formula C16H18ClN3O3S B2768702 2-chloro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide CAS No. 2034467-95-1

2-chloro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2768702
CAS No.: 2034467-95-1
M. Wt: 367.85
InChI Key: OVSYPFZXQNUQAM-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide is a complex organic compound that incorporates both sulfonamide and tetrahydrocinnolin moieties. This compound is notable for its potential biological activities and applications in various research fields, including chemistry, biology, and medicine. It features a multi-ring structure that provides unique properties and reactivities.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the formation of 3-oxo-5,6,7,8-tetrahydrocinnoline, which is then linked to a benzenesulfonamide group through appropriate intermediates. Key reagents include chloroacetic acid, aniline derivatives, and sulfonamide sources. Reaction conditions often necessitate the use of catalysts, controlled temperatures, and specific solvents to optimize yield and purity.

  • Industrial Production Methods: Industrial-scale production mirrors laboratory synthesis but employs large-scale reactors and more stringent controls. Automation of reagent addition, temperature management, and purification steps are crucial to achieving high-throughput and consistent product quality. Analytical methods like High-Performance Liquid Chromatography (HPLC) are employed to monitor the process and ensure adherence to specifications.

Chemical Reactions Analysis

  • Types of Reactions: 2-chloro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide can undergo various chemical transformations, including:

    • Oxidation: Introduction of oxygen functionalities, often using reagents like hydrogen peroxide or permanganates.

    • Reduction: Removal of oxygen functionalities or addition of hydrogen, using agents such as sodium borohydride.

    • Substitution Reactions: Where functional groups are replaced by others, facilitated by nucleophiles or electrophiles.

  • Common Reagents and Conditions:

    • Oxidation: Hydrogen peroxide, potassium permanganate.

    • Reduction: Sodium borohydride, lithium aluminum hydride.

    • Substitution: Nucleophilic or electrophilic reagents like halides or amines.

  • Major Products: The primary products depend on the specific reaction pathway chosen, resulting in derivatives with modified functional groups that can be used for further applications or studies.

Scientific Research Applications

  • Chemistry: Utilized in synthetic organic chemistry as a precursor or intermediate for more complex molecules.

  • Biology: Investigated for its biological activities, including potential antimicrobial and anti-inflammatory properties.

  • Medicine: Explored for drug development, particularly in creating compounds with targeted biological effects.

  • Industry: Applied in the formulation of advanced materials or specialty chemicals with specific functional properties.

Mechanism of Action

The biological activity of 2-chloro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide is often linked to its ability to interact with various molecular targets within cells. The sulfonamide group can bind to protein active sites, inhibiting enzyme activity, while the cinnoline ring structure may intercalate with DNA, affecting transcription and replication processes. Pathways involved may include oxidative stress responses, signaling cascades, or metabolic alterations.

Comparison with Similar Compounds

Comparing 2-chloro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide with other compounds reveals its unique blend of chemical groups:

  • Sulfonamides: Generally known for their antimicrobial properties.

  • Cinnolines: Studied for their biological activities in various contexts.

Similar compounds might include:

  • 2-chloro-N-(2-(3-oxo-5,6,7,8-tetrahydroquinolin-2(3H)-yl)ethyl)benzenesulfonamide

  • N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-4-methylbenzenesulfonamide

Each compound possesses unique properties, but the incorporation of both the sulfonamide and tetrahydrocinnolin moieties in this compound lends it distinct chemical and biological characteristics.

Properties

IUPAC Name

2-chloro-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S/c17-13-6-2-4-8-15(13)24(22,23)18-9-10-20-16(21)11-12-5-1-3-7-14(12)19-20/h2,4,6,8,11,18H,1,3,5,7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSYPFZXQNUQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CCNS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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